molecular formula C8H13NO4 B12900420 Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 141976-07-0

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12900420
CAS No.: 141976-07-0
M. Wt: 187.19 g/mol
InChI Key: IPOPPUVIIJQXNA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be achieved through a multi-step process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This three-component one-pot reaction yields the desired pyrrolidinone derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

141976-07-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3

InChI Key

IPOPPUVIIJQXNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1O)C

Origin of Product

United States

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